molecular formula C20H15F3N4OS B4534728 N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No. B4534728
M. Wt: 416.4 g/mol
InChI Key: QBLVBEGWJMQHLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds or aminopyridines. These processes may include cyclization, halogen-metal exchange, and reactions with various reagents to introduce specific functional groups or modify the molecular structure to achieve desired properties. For instance, Rao et al. (2017) disclosed a highly efficient synthesis of 3-formyl imidazo[1,2-a]pyridines under Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, indicating a novel activation mode for these amines in the presence of molecular oxygen [Rao et al., 2017].

Molecular Structure Analysis

The molecular structure of compounds in this category can be confirmed and analyzed through various spectroscopic techniques including FT-IR, NMR spectroscopy, and mass spectrometry, as well as X-ray crystallography. For example, Qin et al. (2019) used these methods to confirm the structure of a related compound, highlighting the role of density functional theory (DFT) in predicting molecular conformations and properties that match experimental data [Qin et al., 2019].

Chemical Reactions and Properties

Chemical reactions involving such compounds can include functionalization, substitution, and the formation of novel derivatives through the interaction with various chemical agents. The synthesis of derivatives often explores the impact of different substituents on the compound's biological activity or physical-chemical properties. The study by Rao et al. (2017) exemplifies the broad substrate scope and good functional group tolerance of these synthesis methods [Rao et al., 2017].

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for their potential application and can be studied through crystallographic analysis and DFT calculations. The work by Qin et al. (2019) provides insight into the crystal structure and highlights the use of DFT to understand physicochemical properties, which are essential for designing compounds with desired characteristics [Qin et al., 2019].

properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c21-20(22,23)15-3-1-2-14(10-15)16-11-27-17(12-29-19(27)26-16)18(28)25-9-6-13-4-7-24-8-5-13/h1-5,7-8,10-12H,6,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLVBEGWJMQHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C(=CSC3=N2)C(=O)NCCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
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N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 3
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N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
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N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 6
N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

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